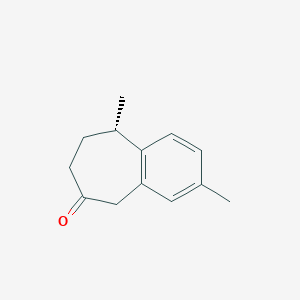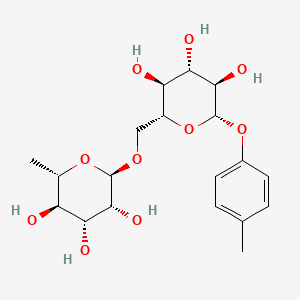
p-Cresol Rutinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Cresol Rutinoside is a glycoside compound formed by the conjugation of p-Cresol (4-methylphenol) with the disaccharide rutinoside. This compound is part of the phenolic glycosides family and is known for its presence in various plant-based materials. It is often studied for its potential biological activities and its role in plant defense mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Cresol Rutinoside typically involves the glycosylation of p-Cresol with rutinoside. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosidases or glycosyltransferases, which facilitate the transfer of the sugar moiety to p-Cresol under mild conditions . Chemical synthesis may involve the use of activated sugar donors and catalysts to promote the glycosylation reaction .
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using biotechnological approaches. This includes the use of microbial fermentation or plant cell cultures to produce the compound in larger quantities. The process involves optimizing the growth conditions and the expression of specific enzymes that catalyze the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
p-Cresol Rutinoside can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in p-Cresol can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
p-Cresol Rutinoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its role in plant defense mechanisms and its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of natural preservatives and flavoring agents
Mecanismo De Acción
The mechanism of action of p-Cresol Rutinoside involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant activity. Additionally, the glycosidic moiety can interact with specific receptors or enzymes, modulating biological pathways. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
p-Cresol: The parent compound, known for its antimicrobial and antioxidant properties.
Guaiacol Rutinoside: Another phenolic glycoside with similar antioxidant activities.
Syringol Rutinoside: Known for its presence in smoke-tainted wines and its sensory properties
Uniqueness
p-Cresol Rutinoside is unique due to its specific glycosidic linkage and the presence of the rutinoside moiety. This structural feature imparts distinct biological activities and stability compared to other phenolic glycosides. Its unique properties make it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C19H28O10 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O10/c1-8-3-5-10(6-4-8)28-19-17(25)15(23)13(21)11(29-19)7-26-18-16(24)14(22)12(20)9(2)27-18/h3-6,9,11-25H,7H2,1-2H3/t9-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
Clave InChI |
ASTRDUUKZATKHP-VZOUQOBNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






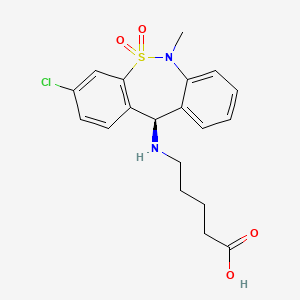
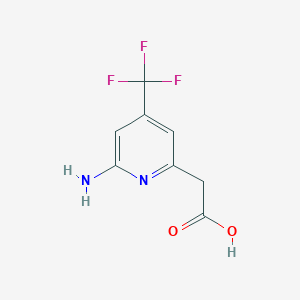
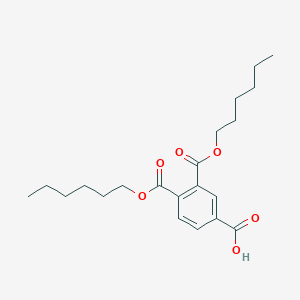

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)

